

# Spectroscopic Profile of 1,2,4-Triethylbenzene: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,2,4-triethylbenzene**, a key aromatic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide includes structured data tables, detailed experimental protocols, and a visualization of the spectroscopic analysis workflow.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data obtained for **1,2,4-triethylbenzene**.

#### <sup>1</sup>H NMR Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
7.0-7.2	m	-	Aromatic-H
2.6-2.7	q	7.6	-CH2- (Benzylic)
1.2-1.3	t	7.6	-CH₃

Note: Specific chemical shifts for the aromatic protons were not available in the searched literature. The data presented is based on typical values for similar aromatic structures.



<sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
142.1	C-1
139.3	C-2
136.9	C-4
128.2	C-5
127.5	C-3
125.8	C-6
25.8	-CH <sub>2</sub> - (at C-1)
25.5	-CH <sub>2</sub> - (at C-2)
25.2	-CH <sub>2</sub> - (at C-4)
15.8	-CH₃ (at C-1)
15.6	-CH₃ (at C-2)
15.5	-CH₃ (at C-4)

Note: The assignments are predicted based on the substitution pattern and have not been experimentally verified in the available literature.

**IR Spectroscopy Data** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3030-3080	Strong	Aromatic C-H Stretch
2845-2975	Strong	Aliphatic C-H Stretch
1600, 1500	Medium-Strong	Aromatic C=C Stretch
1470-1370	Medium	Aliphatic C-H Bend
900-675	Strong	C-H Out-of-plane Bend



Note: The IR data is based on characteristic absorption bands for tri-substituted aromatic compounds with ethyl groups.

Mass Spectrometry Data

m/z	Relative Abundance (%)	Proposed Fragment
162	25	[M] <sup>+</sup> (Molecular Ion)
147	100	[M-CH <sub>3</sub> ] <sup>+</sup>
133	40	[M-C <sub>2</sub> H₅] <sup>+</sup>
119	20	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
105	35	[M-C4H9] <sup>+</sup>
91	15	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)

Data obtained from the National Institute of Standards and Technology (NIST) database.[1]

## **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic techniques discussed.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of **1,2,4-triethylbenzene** was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a spectrometer operating at a field strength of 300 MHz or higher. For <sup>1</sup>H NMR, standard acquisition parameters were used. For <sup>13</sup>C NMR, a proton-decoupled sequence was employed to simplify the spectrum.

#### Infrared (IR) Spectroscopy

The IR spectrum of neat **1,2,4-triethylbenzene** was obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample was placed directly onto the ATR crystal. The spectrum was



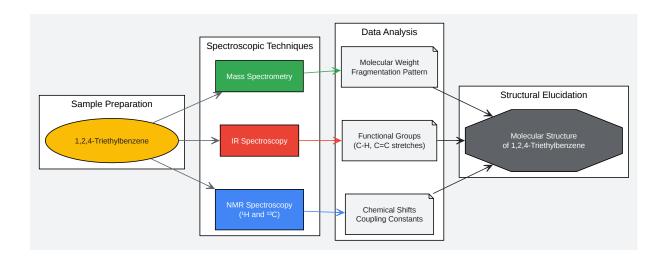
recorded over the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

### **Mass Spectrometry (MS)**

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **1,2,4-triethylbenzene** in a volatile organic solvent (e.g., dichloromethane or hexane) was injected into the GC. The compound was separated from the solvent and any impurities on a capillary column (e.g., DB-5ms) with a programmed temperature gradient. The eluent from the GC was introduced into the mass spectrometer, which was operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed by a quadrupole mass analyzer.

## **Visualization of Spectroscopic Analysis**

The following diagram illustrates the workflow of spectroscopic analysis for the structural elucidation of **1,2,4-triethylbenzene**.





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Spectroscopic analysis workflow for **1,2,4-triethylbenzene**.

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#### References

- 1. 1,2,4-Triethylbenzene | C12H18 | CID 13415 PubChem [pubchem.ncbi.nlm.nih.gov]
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